Phosphonic acid, [(3-fluorophenyl)methyl]-
Overview
Description
“Phosphonic acid, [(3-fluorophenyl)methyl]-” is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular structure of “Phosphonic acid, [(3-fluorophenyl)methyl]-” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
The hydrolysis of phosphinates and phosphonates is a key reaction in the chemistry of phosphonic acids . This process can occur under both acidic and basic conditions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Phosphonic acid, [(3-fluorophenyl)methyl]-”, also known as “3-Fluorobenzylphosphonic acid”:
Antiviral Agents
3-Fluorobenzylphosphonic acid has shown potential in the development of antiviral agents. Phosphonic acids are known for their ability to inhibit viral replication by mimicking natural substrates of viral enzymes. This compound can be used to design antiviral drugs targeting specific viral enzymes, potentially leading to effective treatments for viral infections .
Antibiotic Development
Phosphonic acids, including 3-Fluorobenzylphosphonic acid, are valuable in antibiotic research. They can act as enzyme inhibitors, disrupting bacterial metabolic pathways. This makes them promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .
Chelating Agents in Imaging
In medical imaging, 3-Fluorobenzylphosphonic acid can serve as a chelating agent. Chelating agents bind to metal ions, which can then be used as contrast agents in imaging techniques like MRI. This application enhances the visibility of certain tissues or abnormalities, aiding in accurate diagnosis .
Catalysts in Organic Synthesis
This compound is also utilized as a catalyst in organic synthesis. Phosphonic acids can facilitate various chemical reactions, making them useful in the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical and chemical industries for the production of drugs and other chemicals .
Ion Exchange Materials
3-Fluorobenzylphosphonic acid can be used in the development of ion exchange materials. These materials are essential in water purification processes, where they help remove unwanted ions from water. This application is crucial for providing clean and safe drinking water .
Components of Polymers
In the field of materials science, 3-Fluorobenzylphosphonic acid is used as a component in the production of polymers. These polymers can be used in paints, adhesives, and coatings, providing enhanced properties such as durability and resistance to environmental factors .
Protease Activated Receptor-1 (PAR1) Antagonists
Research has indicated that derivatives of phosphonic acids, including 3-Fluorobenzylphosphonic acid, have potential applications in developing PAR1 antagonists. PAR1 is involved in various physiological processes, and its antagonists can be used in treating conditions like thrombosis and inflammation .
Microwave-Assisted Synthesis
The compound is also significant in microwave-assisted synthesis. This method accelerates chemical reactions, making the synthesis process more efficient. 3-Fluorobenzylphosphonic acid can be synthesized using microwave irradiation, which offers advantages such as reduced reaction times and higher yields .
These applications highlight the versatility and importance of 3-Fluorobenzylphosphonic acid in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Mechanism of Action
Future Directions
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Future research directions could include exploring new synthesis methods, investigating their bioactive properties, and developing new applications in various research fields .
properties
IUPAC Name |
(3-fluorophenyl)methylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASAQQGBIZVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565539 | |
Record name | [(3-Fluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, [(3-fluorophenyl)methyl]- | |
CAS RN |
80395-16-0 | |
Record name | [(3-Fluorophenyl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80395-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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